N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A is not fully understood, but it is believed to modulate the activity of transcription factors such as NF-κB and Nrf2. These transcription factors play a critical role in regulating the expression of genes involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also activates the Nrf2 pathway, which plays a critical role in protecting cells from oxidative stress. In addition, it has been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A in lab experiments is its high potency and specificity. It has been shown to have minimal off-target effects and is well-tolerated in animal studies. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A. One area of interest is its potential in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and may have potential in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in developing more potent analogs of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A involves the reaction of 2,6-piperidinedione with 4-methylphenoxyacetic acid in the presence of a coupling reagent. The resulting product is a white crystalline solid with a molecular weight of 312.34 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide A has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. In addition, it has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-2-4-10(5-3-9)20-8-13(18)15-11-6-7-12(17)16-14(11)19/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIVILTBDMIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.